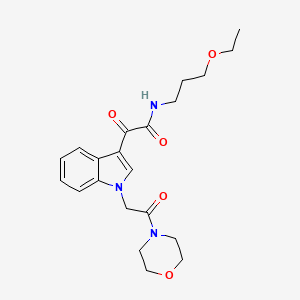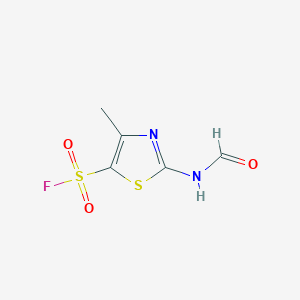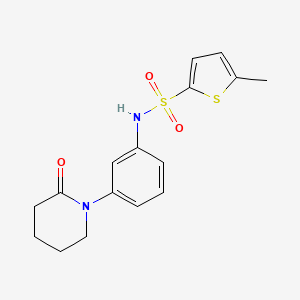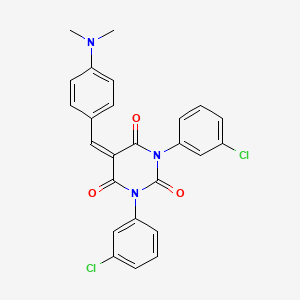![molecular formula C20H21NO5 B2954068 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid CAS No. 1702834-19-2](/img/structure/B2954068.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid . It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OC1c2ccccc2-c2ccccc12)=O . This indicates that the compound contains a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This amino group is connected to a methoxybutanoic acid group . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 355.38 . The compound’s InChI key is JBIRUWVMQYLPPX-SFHVURJKSA-N .Wissenschaftliche Forschungsanwendungen
Enzyme-Activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, like 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid, are used as surfactants for carbon nanotubes. These compounds are modeled using quantum mechanical computations and converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers
These compounds are utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. They have been prepared as N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and incorporated into solid-phase synthesis, leading to the efficient synthesis of various oligomers (Gregar & Gervay-Hague, 2004).
Peptide Synthesis
These amino acids are used in peptide synthesis, acting as a reversible protecting group for the amide bond in peptides. Their role in inhibiting interchain association during solid-phase peptide synthesis is significant (Johnson et al., 1993).
Solid Phase Synthesis
They are applied in the solid-phase synthesis of peptide amides. Specifically, a derivative known as dimethoxybenzhydrylamine, which is a precursor of the C-terminal amide in Fmoc-based solid-phase peptide synthesis, uses these amino acids (Funakoshi et al., 1988).
Linkers for Solid Phase Synthesis
Additionally, derivatives of these amino acids are synthesized and used as linkers for solid-phase synthesis. These linkers have shown higher acid stability compared to standard trityl resins (Bleicher et al., 2000).
Anti-Inflammatory Properties
Some members of the series of N-(fluorenyl-9-methoxycarbonyl) amino acids, including this compound, have been found to possess anti-inflammatory activity. They are active against various inflammatory models and inhibit T-lymphocyte activation (Burch et al., 1991).
Fluorescent Labeling
In the context of biomedical analysis, these compounds are used for fluorescent labeling. A derivative, such as 6-Methoxy-4-quinolone, serves as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media (Hirano et al., 2004).
Safety and Hazards
The compound is classified as an irritant, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis .
Mode of Action
Compounds with similar structures are known to be involved in peptide synthesis, where they facilitate the formation of peptide bonds .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein synthesis and related biochemical pathways .
Result of Action
If it acts as a coupling agent in peptide synthesis, it could potentially influence protein structure and function .
Action Environment
Similar compounds are known to be stable at room temperature and have a long shelf-life .
Biochemische Analyse
Biochemical Properties
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid plays a crucial role in biochemical reactions, primarily as a protecting group in peptide synthesis. This compound interacts with various enzymes and proteins involved in the synthesis and modification of peptides. For instance, it is commonly used to protect the amino group of amino acids during the synthesis of peptides, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting amino groups, it facilitates the synthesis of peptides that can influence various cellular processes. These peptides can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable covalent bonds with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the bond and releases the free amino group. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that the compound maintains its protective function for extended periods, allowing for the synthesis of complex peptides without significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At higher doses, there may be toxic effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is essential to avoid toxicity while achieving the desired protective effects .
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-13(10-19(22)23)11-21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSYMKTXNTISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)



![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)
